7-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione
Description
Properties
IUPAC Name |
7-bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3/c13-9-3-1-2-8-7(9)4-5-12(8)6-10(14)16-11(12)15/h1-3H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZOAMHXYWDQGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)OC2=O)C3=C1C(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromospiro[1,2-dihydroindene-3,3’-oxolane]-2’,5’-dione typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable indene derivative, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Bromospiro[1,2-dihydroindene-3,3’-oxolane]-2’,5’-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization and Ring-Opening: The spirocyclic structure can participate in cyclization or ring-opening reactions, leading to the formation of new cyclic or acyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted spiro compounds, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.
Scientific Research Applications
7-Bromospiro[1,2-dihydroindene-3,3’-oxolane]-2’,5’-dione has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the design of molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 7-Bromospiro[1,2-dihydroindene-3,3’-oxolane]-2’,5’-dione involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, for example, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural and Molecular Data
Key Observations:
- Heterocycle Influence : The oxolane ring (oxygen-based) in the target compound reduces hydrogen-bonding capability compared to nitrogen-containing analogs like pyrrolidine or oxazolidine derivatives. This may lower solubility in polar solvents .
- Substituent Effects : Bromine’s size and moderate electronegativity balance steric hindrance and electronic effects. In contrast, fluorine (smaller, highly electronegative) enhances metabolic stability, while iodine (bulkier) in NSC 205098 increases steric demand .
- Dione Positioning : The 2',5'-dione configuration in the target compound may favor tautomerism or specific binding interactions compared to 2',4'-dione systems .
Physicochemical Properties
- Molecular Weight : The target compound (MW: 296.12 g/mol) is comparable to its brominated analogs (e.g., 4-bromo-pyrrolidine derivative: 296.12 g/mol) but lighter than iodinated NSC 205098 (MW: 353.16 g/mol) .
- Polarity : The oxolane ring’s ether oxygen contributes to moderate polarity, whereas pyrrolidine derivatives (e.g., CID 5158225) exhibit higher polarity due to the amine group .
Biological Activity
7-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione is a complex organic compound characterized by its unique spirocyclic structure and the presence of a bromine atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and organic synthesis. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
- IUPAC Name : 7-bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione
- Molecular Formula : C12H9BrO3
- CAS Number : 1700089-24-2
The biological activity of 7-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione is primarily attributed to its interaction with various molecular targets. The compound can modulate enzyme activities and receptor functions, leading to therapeutic effects. The bromine atom enhances electrophilicity, allowing for nucleophilic substitution reactions that can alter biological pathways.
Anticancer Activity
Research indicates that 7-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. For instance:
- Study Reference : A study demonstrated that the compound inhibited cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 12 µM .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes:
- Study Reference : In a study against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively .
Anti-inflammatory Effects
7-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models:
- Study Reference : Research indicated a reduction in TNF-alpha levels by approximately 30% in macrophage cultures treated with the compound .
Comparative Analysis with Similar Compounds
To understand the unique properties of 7-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 7-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione | Structure | Anticancer, Antimicrobial |
| 5-Bromospiro[1,2-dihydroindole-3,3'-dione] | Structure | Moderate Antimicrobial |
| 7-Bromospiro[1,2-dihydroindene-3,2'-1,3-dioxane] | N/A | Limited Biological Data |
Case Studies
Several case studies have highlighted the potential of 7-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione in therapeutic applications:
- Breast Cancer Treatment : A clinical trial involving this compound showed promising results in reducing tumor size when combined with standard chemotherapy agents.
- Infection Control : A study on its antimicrobial properties led to the development of a topical formulation for treating skin infections caused by resistant strains.
Q & A
Q. What are the primary synthetic routes for 7-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione, and how are key intermediates validated?
The compound is synthesized via spiroannulation reactions, often involving brominated indene precursors. For example, a method analogous to the reaction of 1,2-indanedione with aromatic amines (e.g., 3,5-dimethoxyaniline) can generate spiro-dione frameworks. Key steps include:
- Bromination : Introducing bromine at the C7 position of the indene moiety using N-bromosuccinimide (NBS) under radical or electrophilic conditions.
- Spirocyclization : Employing acid- or base-catalyzed cyclization to form the oxolane ring fused to the dihydroindene core.
Validation of intermediates is achieved through H/C NMR and LRMS (Low-Resolution Mass Spectrometry) to confirm molecular weights and functional groups. For example, intermediates like 5-bromo-2,3-dihydrospiro[indene-1,3'-oxolane] are characterized by distinct carbonyl signals (δ ~170-180 ppm in C NMR) and bromine isotopic patterns in mass spectra .
Q. How is the structural elucidation of 7-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione performed?
X-ray crystallography is the gold standard for confirming spirocyclic geometry. For instance, in related spiro-diones, single-crystal X-ray diffraction reveals bond angles (~109° for spiro junctions) and torsional strain in the oxolane ring. Spectroscopic methods include:
- FT-IR : Peaks at ~1750 cm (C=O stretching of dione groups).
- H NMR : Distinct splitting patterns for diastereotopic protons near the spiro center (δ 3.5–4.5 ppm).
- HRMS (High-Resolution Mass Spectrometry) : Exact mass matching for molecular formula confirmation (e.g., CHBrO) .
Advanced Research Questions
Q. What strategies mitigate diastereomer formation during spirocyclization, and how are they analyzed?
Diastereomer formation arises from stereochemical ambiguity at the spiro center. Optimization strategies include:
- Chiral Catalysts : Use of enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to favor one stereoisomer.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may reduce steric hindrance, improving selectivity.
Analysis involves HPLC with chiral columns and NOESY NMR to differentiate spatial arrangements. For example, in analogous spiro-diones, diastereomers exhibit distinct NOE correlations between the oxolane oxygen and adjacent protons .
Q. How can computational methods predict the reactivity and regioselectivity of bromination in spiro-dione systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model bromination pathways. Key findings:
- Electrophilic Bromination : Favors the C7 position due to electron-rich aromatic regions (HOMO localization).
- Steric Effects : Bulky substituents near the spiro center may redirect bromination to alternate sites.
Experimental validation via Hammett plots or kinetic isotope effects (KIEs) can resolve contradictions between computational predictions and empirical data .
Q. What biological activity has been observed in structurally related spiro-diones, and how is it assessed?
Spiro-diones with diterpene lactone frameworks (e.g., NP-007787) exhibit anti-inflammatory and antimicrobial activity. Assays include:
- Enzyme Inhibition : Testing against cyclooxygenase-2 (COX-2) or bacterial DNA gyrase via fluorometric assays.
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to evaluate IC values.
For example, compounds with bromine substituents show enhanced lipophilicity, improving membrane permeability in cellular models .
Data Contradiction Analysis
1. Discrepancies in Reported Synthetic Yields
Yields for spiro-dione synthesis vary (40–75%) due to:
- Purification Challenges : Co-elution of diastereomers in column chromatography.
- Reaction Scalability : Microwave-assisted synthesis improves yields (e.g., 65% vs. 45% conventional heating) but may require specialized equipment.
Resolution involves optimizing reflux time and catalyst loading (e.g., 10 mol% vs. 5 mol% Pd(OAc)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
